molecular formula C19H17ClO3 B5542300 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one CAS No. 6154-35-4

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5542300
CAS No.: 6154-35-4
M. Wt: 328.8 g/mol
InChI Key: YHOXNAMTLZDCMH-UHFFFAOYSA-N
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Description

7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It has been the subject of extensive research in recent years due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Antibacterial Activity

Coumarin derivatives, including compounds structurally related to 7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one, have been synthesized and evaluated for their antibacterial properties. Studies demonstrate that these compounds exhibit bacteriostatic and bactericidal activities against various bacterial strains, such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antimicrobial agents (Behrami & Vaso, 2017).

Synthesis and Biological Activities

Research into the synthesis of hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has been conducted, with some newly synthesized compounds being screened for antimicrobial and antioxidant activities. This research illustrates the versatility of chromen-2-one derivatives in generating compounds with potential biological benefits (Hatzade et al., 2008).

Antimicrobial Agents

The design, synthesis, and evaluation of Schiff’s bases of 4-chloro-3-coumarin aldehyde have been explored, revealing significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. This underscores the potential of chromen-2-one derivatives in developing new antimicrobial agents (Bairagi et al., 2009).

Molecular Docking and Structural Analysis

Studies involving molecular docking, Hirshfeld surface, structural, spectroscopic, electronic, NLO, and thermodynamic analyses on novel hybrid compounds containing pyrazole and coumarin cores, including derivatives of chromen-2-one, provide insights into their potential pharmaceutical applications. These compounds exhibit various interactions and properties that could be beneficial for drug development (Sert et al., 2018).

Antioxidant Activity

The synthesis and evaluation of novel 2H-chromene derivatives bearing phenylthiazolidinones have been conducted, with some compounds displaying remarkable antimicrobial activity on different bacterial classes and fungi, indicating their potential as antioxidant agents (El Azab et al., 2014).

Mechanism of Action

This compound acts as a potent and selective MAO-B inhibitor . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and inhibitors of this enzyme are used in the treatment of neurodegenerative diseases .

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-2-4-14-10-19(21)23-18-11-16(7-8-17(14)18)22-12-13-5-3-6-15(20)9-13/h3,5-11H,2,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXNAMTLZDCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977107
Record name 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-35-4
Record name 7-[(3-Chlorophenyl)methoxy]-4-propyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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